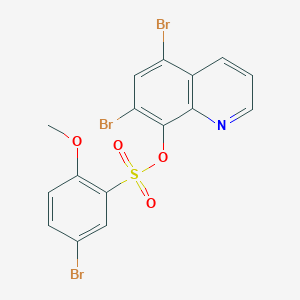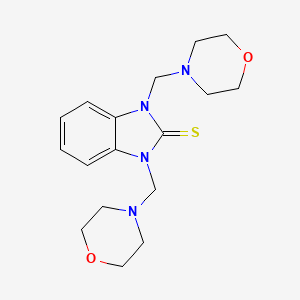![molecular formula C33H24ClNO2 B14949720 1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione](/img/structure/B14949720.png)
1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Scientific Research Applications
1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to changes in their function and activity. For example, it can act as a fluorescent probe by binding to lipid droplets in living cells, resulting in bright fluorescence and low cytotoxicity .
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE can be compared with other isoindole derivatives, such as:
1H-isoindole derivatives: These compounds have similar structures but may differ in their functional groups and reactivity.
Isoindoline-1,3-dione compounds: These compounds have a similar core structure but may have different substituents, leading to variations in their optical properties and applications.
Properties
Molecular Formula |
C33H24ClNO2 |
|---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-phenyl-2-(4-propan-2-ylphenyl)benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C33H24ClNO2/c1-20(2)21-14-18-25(19-15-21)35-30(22-8-4-3-5-9-22)28-29(31(35)23-12-16-24(34)17-13-23)33(37)27-11-7-6-10-26(27)32(28)36/h3-20H,1-2H3 |
InChI Key |
PDCTXOJFFQSJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C3C(=C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)

![ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate](/img/structure/B14949666.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B14949673.png)

![4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B14949682.png)
![4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14949685.png)
![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949700.png)
![[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)
![[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate](/img/structure/B14949707.png)

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide](/img/structure/B14949726.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
